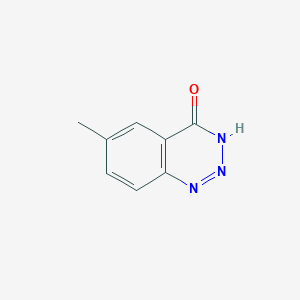

6-Methyl-1,2,3-benzotriazin-4(3h)-one

描述

属性

IUPAC Name |

6-methyl-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-5-2-3-7-6(4-5)8(12)10-11-9-7/h2-4H,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWDCEMCFUGDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Methyl-1,2,3-benzotriazin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a benzotriazine core structure with a methyl group at the 6-position. This unique configuration influences its chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have highlighted its effectiveness against breast cancer and lung cancer cells by inducing apoptosis and disrupting cell cycle progression .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Induction of apoptosis |

| A549 (lung) | 12 | Cell cycle arrest at G2/M phase |

| HeLa (cervical) | 18 | Inhibition of DNA synthesis |

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |

| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |

| Candida albicans | 16 µg/mL | Disruption of cell wall integrity |

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular environments, which is crucial for preventing cellular damage associated with various diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and microbial metabolism.

- Cell Cycle Modulation : It affects the cell cycle by inducing G2/M phase arrest in cancer cells.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties help mitigate oxidative stress by neutralizing ROS.

Case Studies

Recent studies have explored the therapeutic potential of this compound in vivo. For example:

- Breast Cancer Model : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues .

- Infection Control : In an animal study assessing its antimicrobial efficacy, the compound demonstrated a marked reduction in bacterial load in infected tissues when compared to untreated controls .

科学研究应用

Biological Activities

Research indicates that 6-methyl-1,2,3-benzotriazin-4(3H)-one exhibits significant biological activities:

- Pharmaceutical Applications : Compounds within this class have been explored for their potential as active pharmaceutical ingredients (APIs), including anesthetics and antidepressants. Their unique structure allows for interaction with various biological targets .

- Pesticide Development : The derivatives of benzotriazin-4(3H)-ones have also been recognized for their potential use in agrochemicals, particularly as pesticides. Their efficacy in this domain stems from their ability to interact with specific biochemical pathways in pests .

Case Study 1: Pharmacological Properties

A study highlighted the synthesis of substituted benzotriazin-4(3H)-ones via continuous flow methods. The resulting compounds were evaluated for their pharmacological properties and demonstrated promising activity against various biological targets. The research emphasized the scalability and efficiency of the synthesis process compared to traditional methods .

Case Study 2: Environmental Impact

Another investigation focused on the biodegradation pathways of azinphos-methyl, a pesticide that breaks down into 1,2,3-benzotriazin-4(3H)-one in soil environments. This study underscored the compound's relevance not only in chemical synthesis but also in environmental chemistry .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and applications of compounds related to this compound:

| Compound Name | Structural Features | Applications |

|---|---|---|

| 6-Amino-1,2,3-benzotriazin-4(3H)-one | Amino group at the 6-position | Building block for bioactive molecules |

| 6-Fluoro-1,2,3-benzotriazin-4(3H)-one | Fluorine substituent | Potential pharmaceuticals and agrochemicals |

| 1,2,3-Benzotriazin-4(3H)-one | Simplest structure | Precursor for various chemical reactions |

相似化合物的比较

Comparison with Structurally Similar Benzotriazinone Derivatives

Table 1: Structural and Spectral Comparison of Benzotriazinone Derivatives

Key Observations:

Substituent Effects on Reactivity: The methyl group in 6-methyl-benzotriazinone enhances stability and lipophilicity, making it suitable for pharmaceutical intermediates . Nitro and chloro substituents increase electrophilicity, favoring reactions like nucleophilic substitution or reduction .

Spectral Distinctions: The C=O stretch in IR remains consistent (~1735–1740 cm⁻¹) across derivatives, confirming the benzotriazinone core . Substituents like NO₂ and Cl alter aromatic proton shifts in NMR, with nitro groups causing significant downfield shifts .

Synthetic Accessibility :

- The methyl-substituted derivative is synthesized in moderate yield (53%) , whereas halogenated or nitro-substituted analogs may require harsher conditions (e.g., nitrating agents) with unreported yields .

Comparison with Heterocyclic Analogues from Other Classes

Table 2: Comparison with Non-Benzotriazinone Heterocycles

Key Observations:

Structural Divergence: Acesulfame-K’s oxathiazinone core differs from benzotriazinones by replacing two nitrogen atoms with sulfur and oxygen, reducing aromaticity but enhancing stability as a sweetener .

Functional Applications: Benzotriazinones are primarily research intermediates, whereas oxathiazinones like acesulfame-K have commercial applications in food additives . Triazine derivatives exhibit antimicrobial activity, highlighting the role of substituents in dictating biological function .

准备方法

Diazotization of 2-Aminobenzamide Derivatives Using Polymer-Supported Nitrite

One classical and widely used method involves the diazotization of 2-amino-5-methylbenzamide with polymer-supported nitrite in the presence of p-toluenesulfonic acid monohydrate under mild conditions in methanol solvent. The reaction is typically conducted at 0 °C for 1 hour, then warmed to room temperature and stirred for several hours (3.5 h reported for the methyl derivative) to complete the cyclization.

- Reaction conditions:

- 2-amino-5-methylbenzamide (1 equiv.)

- Polymer-supported nitrite (3 equiv. of NO2)

- p-Toluenesulfonic acid monohydrate (3 equiv.)

- Methanol solvent

- Initial temperature 0 °C, then room temperature

- Yield: Approximately 53% isolated yield for this compound

- Purification: Flash column chromatography after filtration of polymer resin

- Advantages: Avoids toxic gaseous nitrogen oxides, mild conditions, simple work-up

- Reference: Detailed experimental procedure and characterization provided in a 2021 Organic & Biomolecular Chemistry study.

| Parameter | Details |

|---|---|

| Starting material | 2-amino-5-methylbenzamide |

| Nitrite source | Polymer-supported nitrite |

| Acid catalyst | p-Toluenesulfonic acid monohydrate |

| Solvent | Methanol |

| Temperature | 0 °C to room temperature |

| Reaction time | 4.5 hours total |

| Yield | 53% isolated |

| Purification method | Filtration + flash chromatography |

Sequential One-Pot C–H Amidation and Nitrosation Using tert-Butyl Nitrite

A novel and efficient approach involves a cobalt(III)-catalyzed C–H amidation of suitable precursors followed by in situ nitrosation with tert-butyl nitrite under mild conditions. This method enables a one-pot synthesis of substituted 1,2,3-benzotriazin-4(3H)-ones, including methyl-substituted derivatives, within approximately 5 hours.

- Key features:

- Cp*Co(III)-catalyzed C–H amidation step

- Use of tert-butyl nitrite for nitrosation

- Mild reaction conditions

- Applicable on gram scale

- Mechanistic insights supported by DFT calculations

- Advantages: Facile, time-efficient, avoids isolation of intermediates

- Reference: Reported in a 2018 study in Advanced Synthesis & Catalysis.

| Parameter | Details |

|---|---|

| Catalyst | Cp*Co(III) complex |

| Nitrosating agent | tert-Butyl nitrite |

| Reaction time | 5 hours |

| Scale | Gram scale demonstrated |

| Key intermediate | 2-acetamido benzamide derivatives |

| Advantages | One-pot, mild, efficient |

Photochemical Cyclization via Continuous Flow Process

A recently developed green and scalable method uses photochemical cyclization of amide-bearing aryl triazines under violet light (420 nm) in a continuous flow reactor. This approach avoids hazardous diazonium salts and toxic reagents, operates at ambient temperature, and requires no additives or photocatalysts.

- Reaction conditions:

- Violet light irradiation (420 nm)

- Continuous flow reactor technology

- Solvent: typically acetonitrile/dichloromethane or acetonitrile/water mixtures

- Reaction time: Approximately 10 minutes residence time in flow

- Yield: High chemical yields reported (up to 85% on gram scale)

- Mechanism: Involves a nitrogen-centered-hydrogen shift related to Norrish type II photoreactions

- Advantages: Fast, safe, scalable, environmentally friendly, simple product isolation by crystallization

- Reference: Published in 2024 in Organic Letters and PMC articles.

| Parameter | Details |

|---|---|

| Light source | Violet light (420 nm) |

| Reactor type | Continuous flow |

| Reaction time | 10 minutes residence time |

| Scale | Gram scale demonstrated |

| Yield | Up to 85% isolated |

| Solvent | Acetonitrile/DCM or acetonitrile/water |

| Byproduct | N-methylacetamide (minor) |

Comparative Summary of Preparation Methods

| Method | Reaction Type | Conditions | Yield (%) | Scale | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Diazotization with polymer-supported nitrite | Classical diazotization and cyclization | 0 °C to RT, methanol, acid catalyst | 53 | Milligram to gram | Mild, avoids toxic gases, simple work-up | Moderate yield, longer reaction time |

| One-pot Cp*Co(III)-catalyzed amidation + nitrosation | Catalytic C–H amidation + nitrosation | Mild, 5 h, gram scale | Not specified (good) | Gram scale | One-pot, efficient, mechanistically studied | Requires catalyst and nitrite reagent |

| Photochemical cyclization in flow | Photocyclization under violet light | Ambient temp, 10 min, flow reactor | Up to 85 | Gram scale | Fast, green, scalable, no additives needed | Use of DCM cosolvent (can be replaced) |

Detailed Research Findings and Notes

The polymer-supported nitrite method offers a practical and safer alternative to classical diazotization using sodium nitrite and hydrochloric acid, which can release toxic nitrogen oxides. The polymer resin can be filtered and recycled, enhancing sustainability.

The one-pot cobalt-catalyzed method benefits from the direct C–H amidation of benzamide derivatives, followed by nitrosation with tert-butyl nitrite, allowing for a streamlined synthesis without isolation of intermediates. DFT studies provide insight into the reaction mechanism, supporting optimization.

The photochemical flow synthesis represents a significant advancement in green chemistry for benzotriazin-4(3H)-ones, including the methyl-substituted variant. The continuous flow setup improves safety and scalability, and the reaction proceeds rapidly under mild conditions without the need for metal catalysts or additives. The mechanism involves a novel nitrogen-centered hydrogen shift, expanding the understanding of photochemical transformations in heterocyclic synthesis.

Crystallographic studies confirm the structure of the synthesized this compound, validating the synthetic approaches.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-Methyl-1,2,3-benzotriazin-4(3H)-one, and how can their efficiency be evaluated?

- Methodological Answer : Synthesis typically involves stepwise heterocyclic assembly. A general approach includes reacting trichlorotriazine derivatives with methyl-substituted phenols or amines under controlled conditions (e.g., reflux in anhydrous solvents like THF or DCM). Efficiency can be evaluated by tracking reaction yields and purity via HPLC or TLC. For example, analogous compounds like 3-hydroxy-1,2,3-benzotriazin-4(3H)-one are synthesized using trichlorotriazine intermediates, suggesting similar protocols may apply . Optimization studies using orthogonal experimental design (e.g., varying temperature, solvent polarity, and stoichiometry) can systematically identify critical parameters .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR can confirm methyl group placement and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, critical for confirming tautomeric forms (e.g., keto-enol tautomerism in benzotriazinones) .

- Comparative Analysis : Discrepancies between experimental and computational (DFT) spectra can highlight structural anomalies requiring re-evaluation .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they determined experimentally?

- Methodological Answer :

- Solubility : Measured via shake-flask method in solvents (water, DMSO, ethanol) at varying temperatures.

- Stability : Assessed under thermal stress (TGA/DSC) and photolytic conditions (UV-Vis monitoring).

- Hygroscopicity : Dynamic vapor sorption (DVS) studies quantify moisture uptake. Data should be cross-validated with computational predictions (e.g., COSMO-RS) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : A 3-factor, 2-level factorial design can systematically evaluate variables (e.g., temperature, catalyst loading, reaction time). Example factors and levels:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temp. | 60°C | 100°C |

| Catalyst | 0.5 mol% | 2.0 mol% |

| Time | 6 h | 12 h |

| Response surface methodology (RSM) then models yield or purity as a function of these variables. Orthogonal arrays minimize experimental runs while capturing interactions . |

Q. What computational strategies resolve contradictions between experimental spectral data and theoretical predictions?

- Methodological Answer :

- DFT Benchmarking : Compare computed -NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data. Large deviations (>0.5 ppm) may indicate incorrect tautomer assignments or crystal packing effects .

- Molecular Dynamics (MD) : Simulate solvent effects on spectra to identify discrepancies caused by aggregation or solvation .

Q. How does reactor design impact the scalability of this compound synthesis?

- Methodological Answer : Continuous-flow reactors (e.g., microreactors) enhance heat/mass transfer for exothermic or hazardous steps. Key considerations:

- Residence Time Distribution (RTD) : Ensures uniform reaction progression.

- Mixing Efficiency : CFD simulations optimize impeller design or static mixer geometry.

- Safety Protocols : In-line FTIR monitors intermediate stability to prevent runaway reactions .

Q. Can AI-driven tools accelerate the discovery of novel derivatives or applications for this compound?

- Methodological Answer :

- Generative Models : Predict novel derivatives with desired properties (e.g., bioactivity) using SMILES-based VAEs.

- Automation : Robotic platforms coupled with AI optimize reaction conditions in real-time (e.g., adjusting pH or reagent ratios via feedback loops) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。